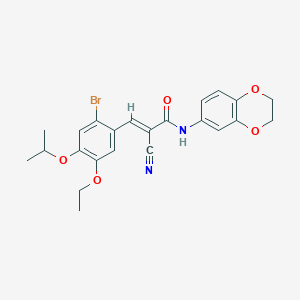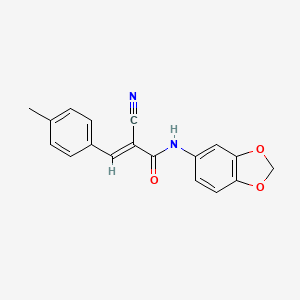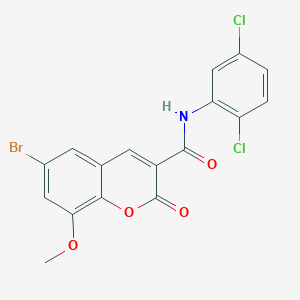![molecular formula C22H31N5O2S B4625789 2-methyl-4-(1-pyrrolidinyl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B4625789.png)
2-methyl-4-(1-pyrrolidinyl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine
説明
Synthesis Analysis
The synthesis of similar pyrimidine derivatives often involves multi-step chemical reactions, including nucleophilic substitution, alkylation, acylation, and sulfonylation. For instance, derivatives of pyrido(2,3-d)pyrimidine have been synthesized through the displacement reactions of piperazines, showcasing a variety of substitutions to afford derivatives with different functional groups (Matsumoto & Minami, 1975). Such methodologies could be adapted for the synthesis of the compound , utilizing specific reagents for the introduction of the (2,4,5-trimethylphenyl)sulfonyl group.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their chemical behavior and interaction with biological targets. Structural analyses often involve X-ray crystallography or NMR spectroscopy. For instance, studies on similar compounds have demonstrated the importance of the substituents’ positions and their electronic effects on the pyrimidine core's reactivity and interaction capabilities (Kumar et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of pyrimidine derivatives, including nucleophilic substitution reactions, is significantly influenced by the nature and position of substituents on the pyrimidine ring. The presence of a sulfonyl group can enhance the electrophilic character of the pyrimidine, facilitating reactions with nucleophiles (Brown & Ford, 1967).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystal structure, are determined by their molecular structure. For instance, the crystal structure analysis provides insights into the molecule's conformation and intermolecular interactions, which are essential for understanding its behavior in different environments (Orozco et al., 2009).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity of pyrimidine derivatives, are influenced by their functional groups. The presence of a piperazinyl group, for example, can impart basic properties, while sulfonyl groups can affect the compound's overall electron distribution and reactivity (Gangjee, Vasudevan, & Queener, 1997).
科学的研究の応用
Synthesis and Antimicrobial Activity
Novel derivatives of pyrimidine, including those related to the compound , have been prepared and evaluated for antimicrobial activity. For instance, the study by Ammar et al. (2004) developed pyrimidine derivatives containing a sulfonyl moiety, indicating some compounds exhibited notable antimicrobial properties. This research highlights the potential of such compounds in developing new antimicrobial agents (Ammar et al., 2004).
Pharmacological Activity Exploration
Zhukovskaya et al. (2017) explored substituted benzimidazole derivatives for their potential in various pharmacological activities, including antiarrhythmic, antiaggregation, and antiserotonin activities. This indicates the broader pharmacological potential of structurally complex pyrimidine derivatives (Zhukovskaya et al., 2017).
Anticancer Research
In the realm of anticancer research, Mallesha et al. (2012) synthesized 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative activity against human cancer cell lines, revealing that certain compounds showed promising activity. This underscores the potential of pyrimidine derivatives in cancer research (Mallesha et al., 2012).
Molecular Imaging
Eskola et al. (2002) synthesized a derivative for potential use in imaging dopamine D4 receptors, illustrating the application of pyrimidine derivatives in developing diagnostic tools for neurological research (Eskola et al., 2002).
Synthetic Methodology
Research by Back and Nakajima (2000) on the synthesis of piperidines and related compounds provides insights into methodologies that could be applicable to the synthesis and functionalization of pyrimidine derivatives, contributing to the broader field of organic and medicinal chemistry (Back & Nakajima, 2000).
特性
IUPAC Name |
2-methyl-4-pyrrolidin-1-yl-6-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O2S/c1-16-13-18(3)20(14-17(16)2)30(28,29)27-11-9-26(10-12-27)22-15-21(23-19(4)24-22)25-7-5-6-8-25/h13-15H,5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKDOQMQRRJZMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4CCCC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(pyrrolidin-1-YL)-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![dimethyl 2-({[2-(4-methoxyphenyl)-4-quinolinyl]carbonyl}amino)terephthalate](/img/structure/B4625711.png)
![3-[(4-chloro-3-methylphenoxy)methyl]-5-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-ethyl-4H-1,2,4-triazole](/img/structure/B4625713.png)
![N-({1-[3-(methylthio)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B4625726.png)

![5-chloro-N-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B4625737.png)
![N-(4-acetylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]urea](/img/structure/B4625750.png)
![3-{4-[(ethylamino)sulfonyl]phenyl}-N-[3-(methylthio)phenyl]propanamide](/img/structure/B4625755.png)
![N-(2-methyl-4-{[4-(2-oxo-2H-chromen-3-yl)benzoyl]amino}phenyl)-2-furamide](/img/structure/B4625763.png)

![3-{[3,5-bis(trifluoromethyl)phenyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B4625776.png)

![N-bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)-1-piperazinecarbothioamide](/img/structure/B4625784.png)
![4-chloro-2-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4625794.png)
![N-(2,5-dioxo-1-pyrrolidinyl)-4-nitro-N-[2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4625801.png)